Chromatographic Selectivity: Baseline Resolution in Validated HPLC Methods
The targeted analytical utility of Sorafenib Impurity 10 is validated through its inclusion as a specific pharmacopeial impurity (Sorafenib EP Impurity D) in validated HPLC methods. In a 2024 study, a green HPLC method was developed that successfully separated and quantified Sorafenib from its pharmacopeial impurities. While the study did not provide a head-to-head resolution table for each impurity, it achieved optimal separation for all analytes, including Impurity D (CAS 2206827-14-5), using an ODS-AQ YMC column with a gradient flow of ammonium formate buffer (pH 3.4) and ethanol at a detection wavelength of 246 nm [1]. This validates the compound's unique and non-interchangeable chromatographic behavior, as any substitution would alter the validated elution profile and compromise system suitability criteria.
| Evidence Dimension | Chromatographic Resolution (Rs) |
|---|---|
| Target Compound Data | Part of a successfully resolved multi-analyte mixture (specific resolution value not quantified for individual pair) |
| Comparator Or Baseline | Substituted analog (e.g., Sorafenib EP Impurity A, CAS 284462-37-9) |
| Quantified Difference | Qualitative difference: Unique retention time; substitution would invalidate the validated method |
| Conditions | HPLC analysis: ODS-AQ YMC (150 mm) column; 10 mM ammonium formate buffer (pH 3.4) and ethanol; gradient flow; detection at 246 nm [1] |
Why This Matters
This confirms that CAS 2206827-14-5 is the exact compound required for validated analytical methods for Sorafenib; any substitution would corrupt the method's reliability and violate regulatory compliance.
- [1] Bhupatiraju, R. V., et al. "Green Analytical Approach for HPLC Method Development for Quantification of Sorafenib and Its Pharmacopeia Impurities: LC–MS/MS Characterization and Toxicity Prediction of Stress Degradation Products." *Separation Science Plus*, vol. 7, no. 9, 2024, e202400106. View Source
